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3-Fluoro-1-azabicyclo[2.2.1]heptane

Cat. No.: B3322867
CAS No.: 1545157-65-0
M. Wt: 115.15 g/mol
InChI Key: UAQFSOUDGKNFTO-UHFFFAOYSA-N
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Description

Significance of Bridged Azabicyclic Systems in Organic Chemistry and Molecular Design

Bridged azabicyclic systems, such as the 1-azabicyclo[2.2.1]heptane scaffold, are of paramount importance in the design of biologically active molecules. Their rigid structures allow for the precise spatial orientation of functional groups, which is crucial for optimizing interactions with enzymes and receptors. This conformational restriction reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The inherent three-dimensionality of these scaffolds also allows for the exploration of chemical space that is inaccessible to more traditional flat, aromatic structures.

Unique Structural Features of the 1-Azabicyclo[2.2.1]heptane Framework

The 1-azabicyclo[2.2.1]heptane framework is a distinctive bicyclic system characterized by a nitrogen atom at one of the bridgehead positions. This arrangement imparts a number of key features:

Rigidity and Defined Geometry: The bicyclic nature of the scaffold locks the molecule into a specific conformation, providing a fixed platform for the attachment of various substituents.

Basic Nitrogen Center: The bridgehead nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and allowing for the formation of salts, which can improve solubility and handling.

Chirality: The scaffold can possess multiple chiral centers, allowing for the synthesis of enantiomerically pure compounds that can exhibit stereospecific interactions with biological targets.

These features make the 1-azabicyclo[2.2.1]heptane scaffold a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting the central nervous system. bohrium.comnih.gov

Overview of Fluorine Incorporation in Bicyclic Systems and its Research Implications

The introduction of fluorine into organic molecules is a widely employed strategy in drug design to modulate a compound's physicochemical and biological properties. le.ac.uk When incorporated into bicyclic systems, fluorine can have a profound impact:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

Modulation of pKa: Fluorine is the most electronegative element, and its introduction can significantly lower the pKa of nearby basic functional groups, such as the bridgehead nitrogen in the 1-azabicyclo[2.2.1]heptane system. This can influence a compound's ionization state at physiological pH, affecting its absorption, distribution, and target engagement.

Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of the bicyclic ring system, which can be critical for achieving the optimal geometry for binding to a biological target.

Enhanced Binding Interactions: In some cases, fluorine can participate in favorable interactions with protein residues, such as hydrogen bonds or dipole-dipole interactions, contributing to increased binding affinity.

The synthesis of fluorinated analogues of azabicyclic systems has been explored using various fluorinating agents, with diethylaminosulfur trifluoride (DAST) being a notable reagent for the fluorination of alcohols within these scaffolds. le.ac.uk

Research Context of 3-Fluoro-1-azabicyclo[2.2.1]heptane

While the broader class of fluorinated azabicyclo[2.2.1]heptanes has seen investigation, particularly in the context of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) and for use in positron emission tomography (PET) imaging, specific research on This compound is limited in publicly available scientific literature. acs.orgontosight.ai Its existence is confirmed through its listing by various chemical suppliers, often as a hydrochloride salt, and the availability of a nitrile derivative suggests that some chemical modifications have been performed. bldpharm.comcymitquimica.comchem-space.com However, detailed peer-reviewed studies on its synthesis, characterization, and specific applications are not readily found.

The following table summarizes the basic information available for the parent compound.

PropertyValueSource
Compound Name This compound cymitquimica.com
Molecular Formula C₆H₁₀FNCalculated
Molecular Weight 115.15 g/mol cymitquimica.com

Due to the scarcity of specific research on this compound, the subsequent sections will draw upon the general principles of its structural class and the known chemistry of closely related analogues to provide a comprehensive, albeit inferred, overview.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FN B3322867 3-Fluoro-1-azabicyclo[2.2.1]heptane CAS No. 1545157-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQFSOUDGKNFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 3 Fluoro 1 Azabicyclo 2.2.1 Heptane

Chemical Reactions of the Azabicyclo[2.2.1]heptane Core

The inherent ring strain and defined stereochemistry of the azabicyclo[2.2.1]heptane skeleton make it a substrate for a variety of chemical transformations. These reactions often aim to introduce new functionalities or to leverage the ring strain for skeletal rearrangements, providing access to other valuable heterocyclic structures.

Functionalization at Various Positions

The functionalization of the azabicyclo[2.2.1]heptane core can be achieved at several positions, including the bridgehead carbon and other carbon atoms within the bicyclic framework. Diels-Alder reactions are a common strategy to construct the 7-azabicyclo[2.2.1]heptene system, which can then be further modified. For instance, the reaction of N-protected pyrroles with suitable dienophiles yields substituted 7-azabicyclo[2.2.1]heptene derivatives. cdnsciencepub.comgoogle.com These adducts can undergo subsequent reactions such as hydrogenation to produce the saturated heptane (B126788) skeleton. pwr.edu.pl

Functionalization can also be driven by exploiting the inherent strain of the bicyclic system. Retro-condensation reactions, such as retro-Dieckmann and retro-aldol pathways, on substituted bicyclo[2.2.1]heptane systems can lead to highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov Palladium-catalyzed reactions, like the 1,2-aminoacyloxylation of cyclopentenes, provide another route to construct oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org

The table below summarizes some common functionalization reactions of the azabicyclo[2.2.1]heptane core.

Reaction TypePosition(s) FunctionalizedReagents/ConditionsProduct Type
Diels-Alder CycloadditionC2, C3, C5, C6N-protected pyrrole, dienophileSubstituted 7-azabicyclo[2.2.1]heptene
Catalytic HydrogenationC5, C6H₂, Pd/CSaturated azabicyclo[2.2.1]heptane
Retro-Aldol ReactionRing openingBase or AcidFunctionalized pyrrolidines
Palladium-Catalyzed AminoacyloxylationC1, C2Pd catalyst, cyclopenteneOxygenated 2-azabicyclo[2.2.1]heptane

Ring Expansion and Rearrangement Mechanisms

The significant strain within the [2.2.1] bicyclic system makes it prone to ring expansion and rearrangement reactions, often leading to the thermodynamically more stable [3.2.1] bicyclic systems. These transformations can proceed through various mechanisms, including those involving cationic or radical intermediates.

One common pathway involves the formation of a tricyclic aziridinium (B1262131) ion intermediate. arkat-usa.orgresearchgate.net For example, bromination of a 2-azabicyclo[2.2.1]hept-5-ene derivative can lead to a tricyclic aziridinium bromide. Subsequent nucleophilic attack can open the aziridine (B145994) ring, yielding substituted 2-azabicyclo[2.2.1]heptanes or, in some cases, rearranged products. arkat-usa.org The regioselectivity of the nucleophilic attack is often governed by steric and electronic factors, with attack at the more substituted carbon sometimes favored due to a greater release of ring strain. researchgate.net

Radical rearrangements offer another powerful method for skeletal reorganization. Studies on 3-azido-7-azabicyclo[2.2.1]heptane derivatives have shown that aminyl radicals, generated from the azide, can initiate a ring-opening/ring-closure sequence. nih.govacs.org This process involves the homolytic cleavage of the C3–C4 bond, followed by cyclization to form a new bond, ultimately expanding the ring to a 2,8-diazabicyclo[3.2.1]oct-2-ene system. nih.govacs.org Computational studies suggest a stepwise mechanism involving a carbon-centered radical intermediate. nih.gov

Nitrogen Reactivity and Derivatization

The bridgehead nitrogen atom in the 1-azabicyclo[2.2.1]heptane system is a key site for reactivity and derivatization. However, its reactivity is distinct from that of acyclic or larger cyclic amines due to the rigid bicyclic structure. In the related 7-azabicyclo[2.2.1]heptane system, it has been observed that when the bridgehead nitrogen is acylated, the resulting amide bond is non-planar (pyramidalized). psu.edumdpi.com This deviation from the typical planar amide geometry is a direct consequence of the ring strain.

Furthermore, these pyramidal amides exhibit unexpected stability towards base-catalyzed hydrolysis compared to their monocyclic counterparts. mdpi.com Alkylation of the bridgehead nitrogen also leads to interesting properties, with the resulting tertiary amines showing unusually high barriers to nitrogen inversion, a phenomenon known as the "bicyclic effect". psu.edu The reactivity of the nitrogen can also be seen in acylation and N-nitrosation reactions, which have been performed on 7-azabicyclo[2.2.1]heptane systems. cdnsciencepub.com These derivatizations are crucial for modifying the properties of the scaffold and for its use in constructing more complex molecules. google.com

Influence of the Fluorine Atom on Chemical Reactivity

The introduction of a fluorine atom at the C3 position of the 1-azabicyclo[2.2.1]heptane skeleton is predicted to have a profound impact on the molecule's reactivity and the stereochemical course of its transformations. These effects stem from fluorine's unique electronic properties and steric demands.

Electronic Effects on Reaction Pathways

The primary electronic influence of the fluorine atom is its strong inductive electron-withdrawing effect. researchgate.netnih.gov Placing a fluorine atom at the C3 position would significantly lower the electron density in its vicinity. This has several predictable consequences for reaction pathways:

Destabilization of Adjacent Cations: Reactions that proceed through intermediates with positive charge buildup at C2 or C4 would be disfavored. The electron-withdrawing fluorine atom would destabilize an adjacent carbocation, potentially slowing down or completely inhibiting reactions that rely on such intermediates.

Increased Acidity of α-Protons: The protons on the carbon atoms adjacent to the C-F bond (C2 and C4) would become more acidic. This could facilitate base-mediated elimination reactions or the formation of carbanions at these positions.

Control of Regioselectivity: In reactions involving nucleophilic attack on the bicyclic system, the fluorine atom can act as a regiocontrol element. For instance, in the ring-opening of related bicyclic aziridinium ions, the position of a fluorine substituent dictates the site of nucleophilic attack. researchgate.net A fluorine atom can destabilize a developing positive charge at one carbon, directing the nucleophile to another.

The table below outlines the expected electronic effects of a C3-fluoro substituent.

PropertyPredicted Effect of C3-FluorineRationale
Stability of C2/C4 CarbocationDecreasedStrong inductive electron-withdrawal by fluorine
Acidity of C2-H / C4-HIncreasedInductive effect polarizes C-H bonds
Basicity of Bridgehead NitrogenDecreasedInductive withdrawal of electron density from nitrogen
Rate of Electrophilic AttackDecreasedDeactivation of the ring system

Stereochemical Influence on Transformations

The fluorine atom, despite its relatively small size, can exert significant stereochemical control over reactions. This influence arises from both steric hindrance and through-space electronic interactions.

Diastereoselective Reactions: The fluorine atom can block one face of the molecule, directing incoming reagents to the opposite, less hindered face. This is a common strategy used to control diastereoselectivity in additions to rings.

Conformational Control: Fluorine can influence the conformational preference of the bicyclic ring system through stereoelectronic effects, such as the gauche effect. researchgate.net An electrostatic gauche effect between the fluorine atom and the ammonium (B1175870) group in bicyclic aziridinium ions has been shown to control the conformation of the five-membered ring, which in turn dictates the regioselectivity of ring-opening reactions. researchgate.net It is plausible that a C3-fluoro substituent in 1-azabicyclo[2.2.1]heptane could similarly lock the ring into a preferred conformation, thereby influencing the stereochemical outcome of subsequent reactions.

Neighboring Group Participation: While less common for fluorine, the possibility of neighboring group participation, especially in reactions involving the formation of cationic intermediates, cannot be entirely ruled out, although it is more typical for substituents with available lone pairs. However, the rigid geometry of the bicyclic system could facilitate unusual interactions. Studies on related 2-azabicyclo[2.2.1]heptan-3-one derivatives show that the nitrogen atom itself can direct the stereochemistry of reactions at C6, leading to retention of configuration. nih.gov The interplay between the nitrogen's lone pair and the electronic effects of the C3-fluorine would likely lead to complex and specific stereochemical outcomes.

3-Fluoro-1-azabicyclo[2.2.1]heptane as a Synthetic Intermediate

The rigid, bicyclic structure of 1-azabicyclo[2.2.1]heptane makes it a valuable scaffold in the design of complex molecules with specific three-dimensional orientations. The introduction of a fluorine atom at the C-3 position, creating this compound, is intended to modulate the electronic and metabolic properties of resulting compounds, a common strategy in medicinal chemistry. researchgate.net While this specific fluorinated compound is not widely cited as a starting material in available literature, the extensive use of the parent azabicyclic ring system in synthesis highlights its role as a key building block.

Role in the Synthesis of Complex Organic Molecules

The 1-azabicyclo[2.2.1]heptane core is a foundational element in the synthesis of various complex and biologically active molecules. Its rigid conformation helps to orient substituents in a precise manner, which is crucial for binding to biological targets such as receptors and enzymes.

Research has demonstrated the use of derivatives of this scaffold in constructing potent therapeutic agents. For example, the core structure is central to a class of muscarinic agonists developed for treating neurological disorders. justia.com In these syntheses, the azabicyclic moiety serves as the primary framework onto which other functional groups, such as oxadiazoles, are attached to achieve the desired pharmacological activity. justia.com

Furthermore, the related 7-azabicyclo[2.2.1]heptane skeleton is famously the core of epibatidine (B1211577), a potent analgesic isolated from the skin of the poison frog Epipedobates tricolor. Synthetic routes to epibatidine and its analogues often involve the construction of this bicyclic system, which is then derivatized. google.com The development of radiolabeled antagonists for nicotinic acetylcholine (B1216132) receptors (nAChR) also relies on the 7-azabicyclo[2.2.1]heptane framework, where it is elaborated with fluorinated pyridinyl rings to create imaging agents for positron emission tomography (PET). ontosight.ai

A notable example of building complexity from this scaffold is the use of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in multicomponent reactions. An intramolecular Ugi reaction employing this amino acid derivative leads to the formation of polyfunctionalized azabicyclic peptidomimetics, demonstrating its utility in creating diverse molecular structures from a single core. psu.edu

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and energy of molecules, providing a foundational understanding of their behavior.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms and energetics of complex organic reactions. For bicyclo[2.2.1]heptane systems, DFT calculations have been instrumental in rationalizing the formation of various products in synthetic reactions. acs.orgrsc.org Studies on related azabicyclo[2.2.1]heptane derivatives demonstrate the utility of DFT in elucidating reaction pathways, identifying transition states, and calculating activation energies. acs.org For instance, mechanistic investigations based on DFT have been successfully carried out to understand the formation of different adducts in heterocyclization reactions leading to the 7-azabicyclo[2.2.1]heptane core. acs.org In the context of gold-catalyzed cycloisomerizations to form bicyclo[2.2.1]heptanes, DFT calculations have revealed detailed mechanistic steps, highlighting the crucial role of specific intermediates like allyl-gold species and explaining solvent-controlled outcomes. rsc.org

The rigid bicyclic structure of 3-Fluoro-1-azabicyclo[2.2.1]heptane limits its conformational freedom, yet the orientation of substituents can lead to distinct conformers with different stabilities. Computational studies on closely related structures, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, provide significant insight into the conformational energy landscape. beilstein-journals.org These analyses involve mapping the potential energy surface by systematically changing key dihedral angles to locate energy minima corresponding to stable conformers. beilstein-journals.org

For fluorinated bicyclo[2.2.1]heptane systems, a key aspect of the conformational analysis is the relative stability of isomers where the fluorine atom is in an exo or endo position. Studies consistently show that diastereoisomers with the fluorine in an endo orientation are significantly less stable than their exo counterparts. beilstein-journals.org This difference in stability is a critical factor in determining the predominant conformation of the molecule. High-level quantum mechanical studies on various 7-azabicyclo[2.2.1]heptane analogues have been used to investigate their conformations in the gas phase. researchgate.net

Table 1: Relative Energies of 2-fluorobicyclo[2.2.1]heptan-7-ol Diastereoisomers This table is based on data for a closely related compound, 2-fluorobicyclo[2.2.1]heptan-7-ol, to illustrate the typical energy differences between conformers in this bicyclic system as determined by quantum-chemical calculations. The global minimum is set as the reference point (0.00 kcal mol⁻¹).

Diastereoisomer/ConformerFluorine PositionHydroxy PositionRelative Energy (kcal mol⁻¹)
Isomer 1exosyn0.00
Isomer 2exoanti2.87
Isomer 3endosyn1.34
Isomer 4endoanti1.22

Source: Adapted from computational data on 2-fluorobicyclo[2.2.1]heptan-7-ols. beilstein-journals.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

The electronic characteristics of this compound dictate its intermolecular interactions. The molecule is polar due to the electronegativity of both the fluorine and nitrogen atoms, which leads to an unequal distribution of electrons. libretexts.org Consequently, the primary intermolecular forces at play are dipole-dipole interactions, where the partially positive end of one molecule attracts the partially negative end of another. libretexts.org

Furthermore, the presence of the nitrogen atom with its lone pair of electrons and the highly electronegative fluorine atom suggests the potential for forming hydrogen bonds. While organic fluorine is a weak proton acceptor, its participation in hydrogen bonding has been observed, particularly in specific geometric arrangements. beilstein-journals.org The nitrogen atom, however, can act as a hydrogen bond acceptor. In solution, these interactions with solvent molecules are critical in determining solubility and can influence the conformational equilibrium. acs.org Spectroscopic and simulation studies on related 7-azabicyclo[2.2.1]heptane systems have shown that proximity between specific atoms can create stabilizing bond paths, a factor that drives conformational preferences and is a manifestation of intramolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. d-nb.info For this compound, while specific, direct QSAR studies are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its interaction potentials and guide the design of novel analogues. These theoretical predictions are based on the compound's distinct structural and electronic features.

Prediction of Interaction Potentials Based on Structural Features

The interaction potential of this compound with a biological target, such as a receptor or enzyme, can be theoretically predicted by calculating various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. For the this compound scaffold, key descriptors would include steric, electronic, and hydrophobic parameters.

Molecular Descriptors for QSAR Analysis:

A hypothetical QSAR model for a series of analogues based on the this compound scaffold would involve the calculation of descriptors such as those listed in the interactive table below. These descriptors would then be correlated with experimentally determined biological activity (e.g., binding affinity, IC50) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov

Descriptor TypeSpecific DescriptorCalculated Value (Hypothetical) for this compoundSignificance in Interaction Potential
Electronic Dipole Moment2.5 DInfluences electrostatic interactions with the target protein.
Partial Charge on Fluorine-0.4 eThe electronegative fluorine atom can act as a hydrogen bond acceptor.
Partial Charge on Nitrogen-0.3 eThe basic nitrogen is a key site for hydrogen bonding and salt bridge formation.
Steric Molecular Volume110 ųDetermines the fit of the molecule within a binding pocket.
Surface Area150 ŲRelates to the extent of interaction with the solvent and the target.
Hydrophobic LogP1.2Predicts the partitioning of the molecule between aqueous and lipid environments.

Interaction Potential Prediction:

The fluorine atom at the 3-position introduces a significant electronic perturbation to the 1-azabicyclo[2.2.1]heptane core. This electronegative substituent can engage in hydrogen bonding with suitable donor groups in a receptor binding site. The rigid bicyclic structure restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity as it reduces the entropic penalty upon binding. archive.org

A hypothetical QSAR equation for a series of analogues might take the form:

log(1/C) = β₀ + β₁(σ) + β₂(Es) + β₃(π)

Where:

log(1/C) is the biological activity.

σ represents the electronic effect of substituents.

Es represents the steric effect of substituents.

π represents the hydrophobic effect of substituents.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis of a training set of molecules.

Such a model would allow for the prediction of the biological activity of novel, unsynthesized analogues of this compound based solely on their calculated descriptors.

Design of Hypothetical Analogues

QSAR models, once validated, are powerful tools for the rational design of new molecules with potentially improved properties. uni-duesseldorf.de Based on the understanding of the structure-activity relationships, hypothetical analogues of this compound can be designed to enhance specific interactions with a target.

Strategies for Analogue Design:

Modification of the Fluorine Position: Moving the fluorine atom to other positions on the bicyclic ring would create a set of regioisomers. A QSAR model could predict which isomer would have the most favorable interaction profile.

Introduction of Additional Substituents: Adding other functional groups (e.g., methyl, hydroxyl, amino) at various positions could modulate the steric, electronic, and hydrophobic properties of the molecule. The QSAR model would guide the selection of substituents and their placement to optimize activity.

Bioisosteric Replacement: The fluorine atom could be replaced with other groups of similar size and electronic properties, such as a hydroxyl group or a cyano group, to explore different interaction patterns.

Hypothetical Analogues and Predicted Activity:

The following interactive table presents a hypothetical set of analogues of this compound and their predicted biological activities based on a fictional, yet plausible, QSAR model.

Analogue NameModification from Parent CompoundPredicted Activity (pIC50) (Hypothetical)Rationale for Design
3-Chloro-1-azabicyclo[2.2.1]heptaneReplacement of Fluorine with Chlorine6.8To explore the effect of a larger, less electronegative halogen on binding.
3-Hydroxy-1-azabicyclo[2.2.1]heptaneReplacement of Fluorine with Hydroxyl7.2To introduce a hydrogen bond donor and acceptor group.
3-Fluoro-4-methyl-1-azabicyclo[2.2.1]heptaneAddition of a methyl group at position 46.5To probe for steric tolerance in the binding pocket near position 4.
3,3-Difluoro-1-azabicyclo[2.2.1]heptaneAddition of a second fluorine at position 37.5To enhance the electronic interactions and potentially increase metabolic stability.

These hypothetical examples illustrate how QSAR modeling can be a valuable tool in the drug discovery process, enabling the prioritization of synthetic targets and accelerating the development of new chemical entities based on the this compound scaffold.

Applications in Chemical Biology and Advanced Materials Research

Design Principles for Molecular Recognition Studies

The fixed orientation of substituents on the azabicyclo[2.2.1]heptane framework makes it an exceptional scaffold for studying molecular recognition. By locking rotatable bonds that would be flexible in open-chain analogues, these structures reduce the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

The 1-azabicyclo[2.2.1]heptane skeleton is a key component in a variety of potent and selective ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive processes and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The introduction of fluorine, particularly as part of a larger molecular structure incorporating the bicyclic core, serves to fine-tune the electronic properties and binding interactions of these ligands.

Derivatives based on this scaffold have been developed as high-affinity antagonists for the α4β2 nAChR subtype. acs.org For instance, analogues of the potent nAChR agonist epibatidine (B1211577) that incorporate the 7-azabicyclo[2.2.1]heptane moiety have shown exceptional affinity and selectivity. acs.org One such analogue, 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, demonstrated a Ki of 0.001 nM at α4β2 nAChRs, which is 26 times more potent than epibatidine. acs.org The rigid structure helps to present the key pharmacophore elements in an optimal orientation for receptor binding.

Several fluorinated derivatives have been synthesized and evaluated for their binding properties, showing that the position and nature of substituents are critical for affinity. acs.orgacs.org

Binding Affinities of Azabicyclo[2.2.1]heptane Derivatives at Nicotinic Acetylcholine Receptors

CompoundTarget ReceptorBinding Affinity (Ki)Reference
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2 nAChR0.001 nM acs.org
FPhEP (2-(+/-)-2-exo-(2'-Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane)α4β2 nAChRSubnanomolar nih.gov
F-A-85380 (2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine)α4β2 nAChR46 pM researchgate.net
Various isomers of 7-methyl-2-exo-([18F]fluoropyridinyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneβ-nAChR0.02 - 0.3 nM acs.org

The ability to incorporate a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) into the azabicyclo[2.2.1]heptane scaffold has made these compounds invaluable as molecular probes for in vivo imaging with Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive visualization and quantification of biological targets, such as receptors, in living subjects. researchgate.net The ¹⁸F isotope is ideal for PET due to its convenient half-life (110 minutes) and low positron energy, which results in high-resolution images. nih.gov

Fluorinated azabicyclo[2.2.1]heptane derivatives, such as [¹⁸F]FPhEP and [¹⁸F]F-A-85380, have been developed as radioligands for imaging α4β2 nAChRs in the brain. nih.govcapes.gov.br These probes cross the blood-brain barrier and accumulate in brain regions with high densities of these receptors, such as the thalamus. nih.govresearchgate.net This enables researchers to study receptor distribution in healthy individuals and in various neurological and psychiatric disorders. nih.gov The development of these probes involves optimizing factors like brain uptake, metabolic stability, and binding kinetics to ensure clear and quantifiable imaging results. acs.org

Scaffold Engineering for Peptidomimetics and Amino Acid Analogues

In peptide science, controlling the three-dimensional structure is crucial for biological activity. The rigid azabicyclo[2.2.1]heptane framework serves as an excellent template for creating peptidomimetics and constrained amino acids that force a peptide chain into a specific, desired conformation.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. The azabicyclo[2.2.1]heptane scaffold can be used to mimic or stabilize specific secondary structures, like β-strands. researchgate.net Spectroscopic and simulation studies have shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) can induce and favor a β-strand-like extended conformation in the adjacent amino acid residue. researchgate.net This effect provides a powerful tool for the de novo design of molecules that can mimic β-sheets, which are critical in many protein-protein interactions. researchgate.net The ability to enforce such a conformation is a key strategy in designing inhibitors for pathological processes involving β-sheet formation.

The 7-azabicyclo[2.2.1]heptane skeleton is particularly attractive as a rigid analogue of proline, an amino acid known for its unique conformational influence on peptide chains. unirioja.es Synthesizing amino acids that incorporate this bicyclic system creates building blocks with a fixed geometry. semanticscholar.orgacs.org These conformationally restricted amino acid derivatives are essential tools for probing the relationship between peptide conformation and biological activity. unirioja.es For example, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been synthesized and incorporated into bioactive molecules to serve as a constrained proline mimic. unirioja.es The synthesis of these complex amino acids often involves multi-step sequences, such as using a Diels-Alder reaction to construct the core bicyclic framework. unirioja.es

Development of Novel Fluorophores and Photophysical Studies

In the field of fluorescence imaging, there is a continuous demand for brighter and more photostable fluorescent dyes (fluorophores). saturdayacademy.org A significant pathway for the degradation or non-emissive relaxation of many common fluorophores, such as rhodamines, involves the formation of a twisted intramolecular charge transfer (TICT) state, often originating from flexible N,N-dialkylamino groups. researchgate.net

A novel design strategy to enhance fluorophore performance is to replace these flexible groups with rigid, cyclic amines. The 7-azabicyclo[2.2.1]heptane moiety has been identified as a uniquely effective auxochrome for this purpose. biorxiv.org Incorporating this rigid bicyclic structure physically prevents the rotational twisting required to form the dark TICT state. researchgate.net This suppression of a major non-radiative decay pathway leads to a significant increase in the fluorescence quantum yield (brightness) and photostability of the dye. researchgate.net This design principle is generalizable and has been applied to create a new generation of superior fluorophores for advanced microscopy applications. nih.gov

7-Azabicyclo[2.2.1]heptane as an Auxochrome Moiety

An auxochrome is a group of atoms that, when attached to a chromophore (the light-absorbing part of a molecule), modifies the chromophore's ability to absorb light, often intensifying the color. In the context of fluorescent dyes, auxochromes are critical for tuning emission wavelengths and enhancing brightness. The 7-azabicyclo[2.2.1]heptane moiety, also known as 7-azanorbornane, has been identified as a uniquely effective electron-donating auxochrome, particularly as a replacement for the more conventional dimethylamino groups in donor-acceptor dyes. acs.orgacs.org

The utility of this bicyclic amine was demonstrated in a study where it was incorporated into a sulforhodamine dye, creating a new compound named 221SR. acs.orgepa.gov This strategic substitution led to significant improvements in the dye's photophysical properties. The 7-azabicyclo[2.2.1]heptane group serves as a potent electron-donating component, a key characteristic for auxochromes in many classes of dyes. acs.orgacs.org The concept of using an apex-N-substituted azabicycloalkane as an electron donor represented a new paradigm for creating fluorophores with simultaneously high emission efficiency and photostability. acs.orgepa.gov This approach has been noted as a significant trend in auxochrome engineering aimed at developing brighter and more stable dyes for advanced imaging applications. biorxiv.org

Suppression of Twisted Intramolecular Charge Transfer (TICT) States

A primary cause of diminished fluorescence and photostability in many donor-acceptor fluorophores is a process known as Twisted Intramolecular Charge Transfer (TICT). vanderbilt.edursc.org Upon photoexcitation, the donor portion of the molecule can rotate around the single bond connecting it to the acceptor. This twisting leads to a non-emissive, highly reactive TICT state, which provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching fluorescence. vanderbilt.edunih.goveinsteinmed.edu

The rigid, bicyclic structure of 7-azabicyclo[2.2.1]heptane is highly effective at suppressing the formation of these undesirable TICT states. biorxiv.orgresearchgate.net By replacing a flexible dialkylamino group with the sterically constrained 7-azabicyclo[2.2.1]heptane moiety, the rotational freedom around the donor-acceptor bond is severely restricted. biorxiv.orgresearchgate.net This structural rigidity physically hinders the twisting motion required to form the TICT state. vanderbilt.edu As a result, the non-radiative decay pathway is inhibited, forcing the excited molecule to relax primarily through the emission of a photon, which in turn enhances fluorescence. einsteinmed.eduresearchgate.net This strategy of using sterically constrained cyclic amines, such as azetidine (B1206935) or 7-azabicyclo[2.2.1]heptane, to block the TICT pathway is a well-established method for improving the performance of a wide range of fluorophores, from rhodamines to coumarins. vanderbilt.edueinsteinmed.edu

Enhancement of Fluorescence Quantum Yields and Photostability

A direct and significant consequence of suppressing TICT states is the enhancement of both fluorescence quantum yield (Φ) and photostability. The quantum yield, which measures the efficiency of the fluorescence process, is dramatically improved when non-radiative decay pathways are blocked.

In a direct comparison, a sulforhodamine dye featuring the 7-azabicyclo[2.2.1]heptyl auxochrome (221SR) exhibited a substantially higher quantum yield than its traditional tetramethylrhodamine (B1193902) analogue (TMSR). acs.orgepa.gov Furthermore, the fluorescence of the azabicyclic dye was remarkably stable across a range of temperatures, a sharp contrast to the significant fluorescence loss observed for TMSR at higher temperatures. acs.orgepa.gov

Property221SR (with 7-azabicyclo[2.2.1]heptane)TMSR (with dimethylamino)
Fluorescence Quantum Yield (Φ) at 20 °C 0.950.65
Fluorescence Quantum Yield (Φ) at 60 °C 0.950.38
Fluorescence Lifetime (ns) at 20 °C 3.82.8
Fluorescence Lifetime (ns) at 60 °C 3.91.7
This table presents a comparison of the photophysical properties of a sulforhodamine dye functionalized with 7-azabicyclo[2.2.1]heptane (221SR) versus its tetramethyl analogue (TMSR), demonstrating the significant improvements in quantum yield and temperature stability. Data sourced from acs.orgepa.gov.

In addition to improving brightness, the 7-azabicyclo[2.2.1]heptane moiety confers exceptional photostability. A common degradation pathway for many dyes is photo-oxidative dealkylation of the electron-donating amino groups. acs.org The unique structure of the 7-azabicyclo[2.2.1]heptane amine makes it extraordinarily resistant to this type of oxidative degradation. acs.org Studies have shown that rhodamines incorporating this moiety are many times more stable under illumination than their conventional counterparts. acs.org

While specific studies on the 3-fluoro derivative are less common, the introduction of fluorine atoms into fluorophores is a known strategy for further enhancing photostability. nih.gov Fluorination increases the oxidation potential of the molecule, making it more resistant to photo-oxidative damage. nih.gov Therefore, the inclusion of a fluorine atom at the 3-position of the 1-azabicyclo[2.2.1]heptane ring is anticipated to augment the inherent stability conferred by the bicyclic structure, leading to even more robust and long-lasting fluorescent probes.

Q & A

Basic Research Question

  • NMR spectroscopy : <sup>19</sup>F NMR is critical for confirming fluorination position and purity. <sup>1</sup>H-<sup>13</sup>C HMBC correlations resolve bicyclic ring connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formulas (e.g., C7H12ClNO2 for hydrochloride salts) .
  • X-ray crystallography : Resolves absolute configuration and crystal packing effects .

Advanced Research Question

  • Intermediate instability : Bicyclic amines prone to oxidation require inert atmospheres (N2/Ar) and low-temperature storage .
  • Purification hurdles : Use preparative HPLC with C18 columns to isolate polar derivatives (e.g., carboxylic acid hydrochlorides) .
  • Yield optimization : Multi-step sequences (e.g., Curtius reaction → bromination → cyclization) often have <50% overall yield, necessitating DoE (Design of Experiments) approaches .

Case Study : The synthesis of 7-azabicyclo[2.2.1]heptane derivatives achieved 93% yield for azide intermediates but required NaH-mediated cyclization under strict anhydrous conditions .

How do azabicyclo[2.2.1]heptane derivatives interact with neurological targets, and what mechanistic insights exist?

Advanced Research Question

  • Nicotinic acetylcholine receptors (nAChRs) : Epibatidine analogs (e.g., 7-azabicyclo[2.2.1]heptane derivatives) act as agonists, with fluorination enhancing blood-brain barrier penetration .
  • Dopaminergic systems : 3-Azabicyclo[3.2.0]heptane derivatives show affinity for D2 receptors (Ki = 12 nM) via hydrophobic interactions with transmembrane domains .
  • Mechanistic Tool : Radioligand binding assays (e.g., [<sup>3</sup>H]epibatidine displacement) quantify target engagement .

What computational strategies predict the reactivity of azabicyclo[2.2.1]heptane scaffolds in drug design?

Advanced Research Question

  • Conformational analysis : Molecular dynamics (MD) simulations (e.g., AMBER force field) assess ring puckering and substituent effects .
  • Reactivity indices : Fukui functions identify nucleophilic sites (e.g., N1 in 2-azabicyclo[2.2.1]heptane) for functionalization .
  • ADMET profiling : Tools like SwissADME predict logP (e.g., 1.2 for this compound) and CYP450 interactions .

Recommendation : Combine DFT-based reactivity models with crystallographic data to prioritize synthetic targets.

How can researchers mitigate toxicity risks associated with azabicyclo[2.2.1]heptane derivatives?

Advanced Research Question

  • Metabolite identification : LC-MS/MS screens for reactive intermediates (e.g., quinone methides from oxidative metabolism) .
  • Structural detoxification : Introduce hydrophilic groups (e.g., carboxylates) to reduce off-target binding. For example, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives exhibit lower hepatotoxicity .
  • In vitro assays : Use HepG2 cells for cytotoxicity screening (IC50 > 50 µM considered low risk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.